An In-depth Technical Guide to Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
An In-depth Technical Guide to Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, plausible synthetic routes, spectroscopic profile, potential applications, and safety considerations, offering a valuable resource for professionals in the field.
Compound Identification and Chemical Properties
Table 1: Chemical and Physical Properties of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
| Property | Value | Source |
| CAS Number | 1235995-82-0 | [1] |
| Molecular Formula | C9H12N2O3 | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| IUPAC Name | ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate | |
| Canonical SMILES | C1=CN(C(=C1)C(=O)C(=O)OCC)CC | |
| Physical Form | Predicted: Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |
Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis protocol for ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate is not extensively documented, a plausible synthetic pathway can be devised based on established methodologies for the preparation of pyrazole derivatives and α-keto esters. A common and effective method involves the acylation of a pre-formed pyrazole ring.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the readily available 1-ethyl-1H-pyrazole.
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Friedel-Crafts Acylation: The 1-ethyl-1H-pyrazole can be acylated at the C4 position using oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the α-ketoacyl chloride moiety onto the pyrazole ring. The regioselectivity for the C4 position is generally favored in pyrazoles lacking substituents at this position.
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Esterification: The resulting acyl chloride is then reacted with ethanol to yield the final product, ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate. This is a standard esterification reaction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a generalized and hypothetical procedure. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.
Step 1: Synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride
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To a stirred solution of 1-ethyl-1H-pyrazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (1.1 equivalents) portion-wise at 0 °C.
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Allow the mixture to stir for 15-30 minutes.
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Slowly add oxalyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl chloride, which may be used in the next step without further purification.
Step 2: Synthesis of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
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Dissolve the crude 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride from the previous step in an excess of anhydrous ethanol.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the excess ethanol under reduced pressure.
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Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole H-3 | ~8.0 - 8.2 | s | - |
| Pyrazole H-5 | ~7.8 - 8.0 | s | - |
| Ethyl (-OCH₂CH₃) | ~4.3 - 4.5 | q | ~7.1 |
| N-Ethyl (-NCH₂CH₃) | ~4.1 - 4.3 | q | ~7.3 |
| N-Ethyl (-NCH₂CH₃) | ~1.4 - 1.6 | t | ~7.3 |
| Ethyl (-OCH₂CH₃) | ~1.3 - 1.5 | t | ~7.1 |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (keto) | ~185 - 190 |
| C=O (ester) | ~160 - 165 |
| Pyrazole C-3 | ~140 - 145 |
| Pyrazole C-5 | ~135 - 140 |
| Pyrazole C-4 | ~115 - 120 |
| Ethyl (-OC H₂CH₃) | ~62 - 65 |
| N-Ethyl (-NC H₂CH₃) | ~45 - 50 |
| N-Ethyl (-NCH₂C H₃) | ~14 - 16 |
| Ethyl (-OCH₂C H₃) | ~13 - 15 |
Infrared (IR) Spectroscopy (Predicted)
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic/Heteroaromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (α-keto ester) | 1750 - 1730 & 1700 - 1680 | Strong, two distinct bands |
| C=N stretch (Pyrazole) | 1580 - 1500 | Medium |
| C-O stretch (Ester) | 1300 - 1100 | Strong |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group from the pyrazole nitrogen (-CH₂CH₃, m/z = 29).
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
The α-keto ester functionality present in the target molecule is also a valuable pharmacophore. It can act as a reactive handle for further chemical modifications or as a key binding element to biological targets, such as enzymes.
Given these features, ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate represents a promising building block for the synthesis of novel bioactive molecules. Its potential applications in drug discovery could include:
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Scaffold for Library Synthesis: It can serve as a versatile starting material for the creation of diverse chemical libraries for high-throughput screening against various therapeutic targets.
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Intermediate for Target-Specific Inhibitors: The reactive α-keto ester group can be modified to design inhibitors for specific enzymes, such as proteases or kinases, which are often implicated in disease pathways.
Safety and Handling
Specific safety and toxicity data for ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate are not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General laboratory safety practices should be strictly followed.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
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Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Caption: Recommended workflow for safe handling of the compound.
Conclusion
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate is a pyrazole derivative with potential as a versatile building block in the field of drug discovery. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications based on the known importance of its constituent chemical motifs. As with any novel compound, further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.
References
- This reference is not available
